molecular formula C22H25NO B15209373 3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one CAS No. 123631-58-3

3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one

Cat. No.: B15209373
CAS No.: 123631-58-3
M. Wt: 319.4 g/mol
InChI Key: IGIOZUQTOROUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(6-phenylhexyl)quinolin-4-ol is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene, with a nitrogen atom replacing one of the carbon atoms in the ring. This particular compound features a phenyl group attached to a hexyl chain, which is further connected to the quinoline core, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-(6-phenylhexyl)quinolin-4-ol typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The resulting quinoline core can then be modified to introduce the phenylhexyl group through a Friedel-Crafts alkylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow chemistry, which allows for better control over reaction conditions and improved safety. Additionally, the use of catalysts and green chemistry principles can enhance the yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(6-phenylhexyl)quinolin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents such as alkyl halides and strong acids or bases are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 3-methyl-2-(6-phenylhexyl)quinoline-4,5-dione.

  • Reduction: Hydroquinoline derivatives, such as 3-methyl-2-(6-phenylhexyl)quinolin-4-ol.

  • Substitution: Various substituted quinolines depending on the reagents used.

Scientific Research Applications

3-Methyl-2-(6-phenylhexyl)quinolin-4-ol has found applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-methyl-2-(6-phenylhexyl)quinolin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of certain enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

  • Quinoline: The parent compound without any substituents.

  • 3-Methylquinoline: Similar structure but without the phenylhexyl group.

  • 2-(6-Phenylhexyl)quinoline: Similar structure but without the methyl group at the 3-position.

Uniqueness: 3-Methyl-2-(6-phenylhexyl)quinolin-4-ol is unique due to the combination of the methyl group and the phenylhexyl group, which can significantly alter its chemical and biological properties compared to its simpler analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for the development of new materials, drugs, and chemical processes.

Properties

CAS No.

123631-58-3

Molecular Formula

C22H25NO

Molecular Weight

319.4 g/mol

IUPAC Name

3-methyl-2-(6-phenylhexyl)-1H-quinolin-4-one

InChI

InChI=1S/C22H25NO/c1-17-20(23-21-16-10-9-14-19(21)22(17)24)15-8-3-2-5-11-18-12-6-4-7-13-18/h4,6-7,9-10,12-14,16H,2-3,5,8,11,15H2,1H3,(H,23,24)

InChI Key

IGIOZUQTOROUQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C2C1=O)CCCCCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.